molecular formula C35H52INOS2 B12547820 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole CAS No. 821781-97-9

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole

Cat. No.: B12547820
CAS No.: 821781-97-9
M. Wt: 693.8 g/mol
InChI Key: IQLNZMKEHBEEGM-UHFFFAOYSA-N
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Description

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core . The dodecylsulfanyl and iododecyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iododecyl group can be reduced to form the corresponding alkane.

    Substitution: The iododecyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in oxidative stress, providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole stands out due to its combination of dodecylsulfanyl and iododecyl groups, which impart unique chemical and biological properties

Properties

CAS No.

821781-97-9

Molecular Formula

C35H52INOS2

Molecular Weight

693.8 g/mol

IUPAC Name

6-dodecylsulfanyl-2-[4-(10-iododecoxy)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C35H52INOS2/c1-2-3-4-5-6-7-10-13-16-19-28-39-32-24-25-33-34(29-32)40-35(37-33)30-20-22-31(23-21-30)38-27-18-15-12-9-8-11-14-17-26-36/h20-25,29H,2-19,26-28H2,1H3

InChI Key

IQLNZMKEHBEEGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCCCCCI

Origin of Product

United States

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